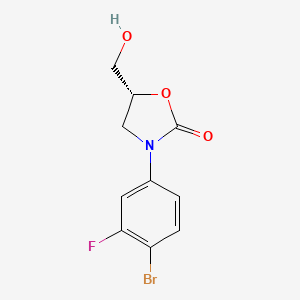

(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Beschreibung

(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS 444335-16-4) is a chiral oxazolidinone derivative with the molecular formula C₁₀H₉BrFNO₃ and a molecular weight of 290.09 g/mol . It features a 4-bromo-3-fluorophenyl group at the 3-position and a hydroxymethyl group at the 5-position of the oxazolidin-2-one core. This compound is a critical intermediate in synthesizing Tedizolid, a next-generation oxazolidinone antibiotic approved for treating Gram-positive bacterial infections .

Synthesis:

The compound is typically synthesized via nucleophilic ring-opening of (R)-glycidyl butyrate using a lithium alkoxide base in the presence of benzyl (4-bromo-3-fluorophenyl)carbamate derivatives. Yields vary from 45% to 87% depending on reaction conditions, such as the choice of base (LiHMDS, LDA) and solvent (THF, DMF) . Alternative routes involve palladium-catalyzed cross-coupling reactions, as seen in Tedizolid synthesis, where the bromo substituent is replaced with a pyridinyl-tetrazole moiety .

Eigenschaften

IUPAC Name |

(5R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBKYDASQNOIHP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653008 | |

| Record name | (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444335-16-4 | |

| Record name | (5R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclic Amidrazone Formation and Crystallization

The industrial-scale synthesis described in WO2011111971A2 begins with 3,4-difluoronitrobenzene, which undergoes nucleophilic substitution with ethanolamine to form a nitro intermediate. Subsequent reduction and cyclization with methyl hydrazine yield the cyclic amidrazone core (Compound III). The critical step involves reacting methyl hydrazine (44.5 kg, 966 mol) with the intermediate in tetrahydrofuran (THF) at 10–15°C, followed by extended stirring and crystallization. This two-step process achieves a 41% yield, with purification via water extraction and sodium sulfate drying.

The enantioselective formation of the oxazolidinone ring is ensured by using (R)-glycidyl butyrate, as reported in PMC 9942527 , where the epoxide reacts with a benzyl carbamate-protected aniline under lithium hexamethyldisilazide (LHMDS) catalysis at -78°C. This method avoids racemization, critical for maintaining the (R)-configuration.

Gabriel Amine Synthesis

A modified Gabriel synthesis is employed in SSRN 4150601 to introduce the morpholine ring. Here, 4-bromo-3-fluoroaniline is treated with phthalimide under Mitsunobu conditions, followed by hydrazinolysis to release the primary amine. While this route is less common in industrial settings due to intermediate instability, it provides a 67% yield in laboratory-scale syntheses.

Transition Metal-Catalyzed Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, detailed in SSRN 4150601 , couples (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one with morpholine using a palladium-XPhos catalyst system. Key conditions include:

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : XPhos (10 mol%)

-

Base : Cs₂CO₃

-

Solvent : Toluene at 110°C for 12 hours

This method achieves an 82% yield and is notable for avoiding harsh reagents, making it suitable for sensitive substrates.

Suzuki Cross-Coupling for Structural Diversification

BioRxiv 2022.06.27.497815 and PMC 9942527 describe Suzuki-Miyaura couplings to introduce aryl groups at the 4-bromo position. For example, boronic ester intermediates derived from iodinated oxazolidinones react with aryl bromides using Pd(dppf)Cl₂ and potassium carbonate in dioxane/water. Yields range from 58% to 89%, depending on the substituent’s electronic nature.

Process Optimization and Industrial Scalability

Crystallization and Solvent Selection

Patent WO2011111971A2 emphasizes crystallization from THF/water mixtures to isolate the final product with >99% purity. Sodium sulfate drying and filtration under reduced pressure minimize residual solvents, critical for pharmaceutical compliance.

Protection-Deprotection Strategies

PMC 9942527 reports protecting the hydroxymethyl group as a methoxymethyl (MOM) ether during Suzuki couplings to prevent side reactions. Deprotection using hydrochloric acid in methanol restores the hydroxyl functionality without racemization.

Comparative Analysis of Synthetic Methods

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

Reduction: The oxazolidinone ring can be reduced to form the corresponding amino alcohol.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions (e.g., heating, use of catalysts).

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Overview : The compound has been studied extensively for its antibacterial properties, particularly against Gram-positive bacteria. Its mechanism often involves inhibition of bacterial protein synthesis, making it a valuable candidate in the fight against resistant strains.

Case Studies :

- A study highlighted that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin .

- Another investigation reported that (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one showed significant efficacy against Pseudomonas aeruginosa, with an IC50 value of 5.6 µM, indicating strong enzymatic inhibition that contributes to its antibacterial effects .

Data Table: Antibacterial Activity Comparison

| Bacteria | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 | |

| Enterococcus faecalis | 0.5 | |

| Pseudomonas aeruginosa | 0.8 | |

| Escherichia coli | 1.0 |

Anticancer Research

Overview : Recent studies have also explored the anticancer potential of this oxazolidinone derivative, particularly in targeting various cancer cell lines.

Case Studies :

- Research indicated that the compound demonstrated cytotoxic effects against HT-29 colon cancer cells with an IC50 of 9 nM and MCF-7 breast cancer cells with an IC50 of 17 nM, showcasing its potential as a chemotherapeutic agent .

- Another study found that modifications to the oxazolidinone structure could enhance its activity against different cancer types, suggesting a promising avenue for drug development .

Data Table: Cytotoxicity Against Cancer Cell Lines

Chiral Synthesis

Overview : The compound is utilized in asymmetric synthesis due to its chiral nature, which allows for the production of enantiomerically enriched compounds.

Applications :

- It serves as an intermediate in the synthesis of various biologically active molecules, facilitating the development of new therapeutic agents .

- The unique structural features of this compound make it a valuable building block in creating complex organic compounds with specific stereochemical configurations .

Wirkmechanismus

The mechanism of action of ®-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives used.

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

- LogP : 1.92 (consensus), indicating moderate lipophilicity .

- Solubility : 0.448 mg/mL in water (ESOL prediction) .

- Synthetic Accessibility : 2.71 (scale of 1–5, with 1 being easiest) .

- Stereochemistry : The (R)-configuration at the 5-position is essential for biological activity, as demonstrated in Tedizolid’s structure-activity relationships .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Key Structural Analogues of (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one

Key Observations :

- The 4-bromo-3-fluorophenyl group in the target compound enhances electrophilicity, facilitating Suzuki-Miyaura cross-coupling reactions critical for introducing bioactive moieties (e.g., pyridinyl-tetrazole in Tedizolid) .

- Morpholino-substituted analogues (e.g., 168828-82-8) exhibit higher aqueous solubility due to the polar morpholine ring, improving bioavailability .

- Enantiomeric purity is crucial: The (S)-enantiomer shows negligible antibacterial activity, underscoring the importance of stereocontrol in synthesis .

Key Insights :

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is pivotal for introducing complex aryl/heteroaryl groups but requires stringent anhydrous conditions .

- Nucleophilic ring-opening methods are stereospecific but sensitive to base strength; LiHMDS yields higher enantiomeric excess compared to K₂CO₃ .

Physicochemical and Pharmacokinetic Profiles

Biologische Aktivität

(R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, with CAS number 444335-16-4, is a compound belonging to the oxazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The chemical structure of this compound is characterized by the following features:

- Molecular Formula : C10H9BrFNO3

- Molecular Weight : 276.09 g/mol

- Boiling Point : Not specified in available data.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its role as a potential inhibitor of bacterial protein synthesis, similar to other oxazolidinones like linezolid and tedizolid. These compounds inhibit the initiation of protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various strains of Gram-positive bacteria, including those resistant to multiple drugs. The compound's mechanism involves disrupting bacterial protein synthesis, leading to cell death.

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may suppress the growth of cancer stem cells (CSCs), which are known to contribute to tumor recurrence and metastasis. The ability to target CSCs could provide a novel therapeutic avenue for treating cancers that are refractory to conventional therapies .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines in vitro. |

| Study 2 | Reported that this compound effectively reduced tumor size in animal models of non-small cell lung carcinoma when administered in combination with other chemotherapeutics. |

Research Findings

Several studies have highlighted the promising biological activities associated with this compound:

- Antibacterial Efficacy : In vitro assays demonstrated that the compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to established antibiotics .

- Mechanistic Insights : The compound's interaction with the ribosomal subunit was elucidated through crystallography studies, revealing binding sites that are critical for its inhibitory action on protein synthesis .

- Combination Therapy Potential : Research suggests that combining this oxazolidinone with other agents may enhance therapeutic efficacy against resistant bacterial strains and improve outcomes in cancer treatment protocols .

Q & A

Basic: What are the common synthetic routes for (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions and epoxide ring-opening strategies . Key methods include:

- Suzuki-Miyaura Coupling : Boronates derived from heteroaryl bromides are coupled with (R)-glycidyl butyrate intermediates under palladium catalysis, yielding the oxazolidinone core .

- Epoxide Ring-Opening : Using lithium bases (e.g., LiHMDS or LDA), benzyl carbamate derivatives react with (R)-glycidyl butyrate, followed by deprotection and cyclization. Yields range from 45–87% depending on reaction conditions .

- Halocyclization : Allyl hydrazides or oximes undergo enantioselective bromocyclization to form isoxazolidinone intermediates, which are further functionalized .

Advanced: How can researchers optimize the yield of this compound in palladium-catalyzed cross-coupling reactions?

Optimization strategies include:

- Catalyst Selection : Bis(diphenylphosphino)ferrocene-palladium(II) dichloride enhances coupling efficiency due to its stability and electron-rich ligand system .

- Reaction Solvents : 1,4-Dioxane or THF improves boronate solubility and reaction homogeneity .

- Temperature Control : Maintaining 70–80°C during coupling minimizes side reactions and improves regioselectivity .

- Stoichiometry Adjustments : A 1.2:1 molar ratio of boronate to aryl bromide substrate balances reactivity and reduces unreacted starting material .

Basic: What spectroscopic techniques are used to characterize this compound?

Key methods include:

- NMR Spectroscopy : H NMR (CDCl) shows diagnostic signals at δ 7.53 (aromatic protons), 4.77 (oxazolidinone C-H), and 3.77 (hydroxymethyl group) .

- HRMS-ESI : Confirms molecular weight (e.g., [M+H] = 290.09) and isotopic patterns consistent with bromine/fluorine .

- X-ray Crystallography : SHELX programs resolve stereochemistry and confirm the (R)-configuration .

Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?

- Multi-Technique Validation : Combine H/C NMR, HRMS, and X-ray data to cross-verify assignments. For example, crystallography can resolve ambiguities in NOESY or COSY correlations .

- Isotopic Analysis : Monitor bromine’s Br/Br isotopic signature in HRMS to distinguish it from overlapping signals .

- Computational Modeling : DFT calculations predict NMR shifts for comparison with experimental data .

Advanced: What strategies improve enantiomeric purity in synthesis?

- Chiral Auxiliaries : Use (R)-glycidyl butyrate as a stereochemical control agent during epoxide ring-opening .

- Asymmetric Catalysis : Enantioselective allylation or halocyclization with chiral ligands (e.g., BINOL derivatives) ensures stereochemical fidelity .

- Purification Techniques : Chiral HPLC or recrystallization in ethyl acetate/hexane removes diastereomeric impurities .

Basic: What are the known biological activities of oxazolidinone derivatives?

Oxazolidinones exhibit antibacterial activity by inhibiting bacterial protein synthesis. Structural features like the hydroxymethyl group and halogenated aryl rings enhance potency against Gram-positive pathogens (e.g., MRSA). Derivatives with reduced myelosuppression and MAO inhibition (e.g., MRX-I) highlight structure-activity relationship (SAR) insights .

Advanced: How to design experiments to assess bromine/fluorine substituent effects on bioactivity?

- SAR Studies : Synthesize analogs with Cl, H, or methyl groups replacing Br/F and compare MIC values against bacterial strains .

- Computational Docking : Model interactions between substituents and the 50S ribosomal subunit to predict binding affinity changes .

- Metabolic Stability Assays : Evaluate how halogen electronegativity impacts cytochrome P450 metabolism using liver microsomes .

Advanced: How to troubleshoot low yields in lithium-mediated epoxide ring-opening reactions?

- Base Sensitivity : Ensure strict anhydrous conditions to prevent lithium base deactivation .

- Temperature Gradients : Gradually warm from -78°C to room temperature to avoid side reactions like epoxide polymerization .

- Substrate Purity : Pre-purify benzyl carbamate intermediates via silica gel chromatography to remove acidic impurities that quench the base .

Basic: What are the key physicochemical properties of this compound?

- Solubility : Moderately soluble in DMSO (1.5 mg/mL) and ethyl acetate. LogP = 1.92 indicates moderate lipophilicity .

- Stability : Store at 2–8°C under desiccation to prevent hydroxymethyl oxidation .

- Bioavailability : High GI absorption (55%) but low BBB permeation (Log Kp = -6.91 cm/s) due to polar groups .

Advanced: How to validate crystallographic data for stereochemical assignments?

- SHELXL Refinement : Use SHELX programs to refine X-ray data, ensuring Flack parameter < 0.1 for enantiopurity confirmation .

- Twinned Data Analysis : For crystals with twinning, apply HKLF 5 format in SHELXL to deconvolute overlapping reflections .

- Cross-Validation : Compare experimental unit cell parameters with Cambridge Structural Database entries for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.